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molecular formula C14H17NO2 B1600196 N-(2-butylbenzofuran-5-yl)acetamide CAS No. 526196-92-9

N-(2-butylbenzofuran-5-yl)acetamide

Cat. No. B1600196
M. Wt: 231.29 g/mol
InChI Key: WVXHYEWVZRKYIB-UHFFFAOYSA-N
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Patent
US07312345B2

Procedure details

A mixture of N-(2-butyl-3-hydroxy-2,3-dihydro-5-benzofuranyl)acetamide [9a] (2.50 g, 10.0 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol) and dichloromethane (30 mL) was stirred for 1 hour at room temperature and passed through short silica gel column. The column was washed with dichloromethane (300 mL). The solvent was evaporated under reduced pressure to give 2.11 g (91.3%) of N-(2-butyl-5-benzofuranyl)acetamide [10a] as off-white crystals with mp 71-73° C.
Name
N-(2-butyl-3-hydroxy-2,3-dihydro-5-benzofuranyl)acetamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH:9](O)[C:8]2[CH:11]=[C:12]([NH:15][C:16](=[O:18])[CH3:17])[CH:13]=[CH:14][C:7]=2[O:6]1)[CH2:2][CH2:3][CH3:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>ClCCl>[CH2:1]([C:5]1[O:6][C:7]2[CH:14]=[CH:13][C:12]([NH:15][C:16](=[O:18])[CH3:17])=[CH:11][C:8]=2[CH:9]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
N-(2-butyl-3-hydroxy-2,3-dihydro-5-benzofuranyl)acetamide
Quantity
2.5 g
Type
reactant
Smiles
C(CCC)C1OC2=C(C1O)C=C(C=C2)NC(C)=O
Name
Quantity
0.19 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was washed with dichloromethane (300 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1)C=C(C=C2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 91.3%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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